An In-Depth Technical Guide to 1,4-Dioxane-2-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 1,4-Dioxane-2-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery
Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry
In the landscape of modern drug discovery, the strategic design of novel molecular scaffolds is paramount to accessing new chemical space and developing next-generation therapeutics. 1,4-Dioxane-2-carbohydrazide emerges as a compound of significant interest, synergistically combining the structural rigidity and favorable physicochemical properties of the 1,4-dioxane ring with the versatile reactivity of the carbohydrazide functional group. The 1,4-dioxane moiety, a saturated six-membered heterocycle, is increasingly recognized as a valuable component in medicinal chemistry, often employed as a polar, non-basic bioisostere for other functional groups to enhance aqueous solubility and modulate pharmacokinetic profiles.[1] Concurrently, the carbohydrazide group serves as a crucial synthetic handle, enabling the construction of a diverse array of heterocyclic systems, many of which are prevalent in biologically active compounds.[2][3][4]
This technical guide provides a comprehensive overview of 1,4-Dioxane-2-carbohydrazide, from its rational synthesis to its predicted chemical properties and potential applications as a pivotal building block in the synthesis of novel therapeutic agents. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights into the utility of this promising molecule.
Molecular Structure and Physicochemical Properties
1,4-Dioxane-2-carbohydrazide is characterized by a 1,4-dioxane ring substituted at the 2-position with a carbohydrazide group (-CONHNH₂). The presence of stereocenter at the C2 position means the molecule can exist as a racemate or as individual enantiomers.
Table 1: Predicted Physicochemical Properties of 1,4-Dioxane-2-carbohydrazide
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₅H₁₀N₂O₃ | - |
| Molecular Weight | 146.15 g/mol | - |
| XLogP3 | -1.5 | Predicted |
| Hydrogen Bond Donors | 3 | Predicted |
| Hydrogen Bond Acceptors | 5 | Predicted |
| Rotatable Bond Count | 2 | Predicted |
Note: These properties are predicted based on the structure of 1,4-Dioxane-2-carbohydrazide and are intended for estimation purposes.
Synthesis of 1,4-Dioxane-2-carbohydrazide: A Proposed Synthetic Pathway
The proposed multi-step synthesis involves:
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Synthesis of the Precursor: Preparation of 1,4-Dioxane-2-carboxylic acid.
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Esterification: Conversion of the carboxylic acid to its corresponding methyl or ethyl ester.
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Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final product, 1,4-Dioxane-2-carbohydrazide.
Caption: Proposed synthetic workflow for 1,4-Dioxane-2-carbohydrazide.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1,4-Dioxane-2-carboxylate (Esterification)
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Rationale: The conversion of the carboxylic acid to an ester is a crucial step to facilitate the subsequent reaction with hydrazine. The Fischer esterification is a classic and reliable method for this transformation.[7]
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To a solution of 1,4-Dioxane-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 1,4-dioxane-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1,4-Dioxane-2-carbohydrazide (Hydrazinolysis)
-
Rationale: The nucleophilic acyl substitution of the ester with hydrazine hydrate is a standard and efficient method for the synthesis of carbohydrazides.
-
Dissolve methyl 1,4-dioxane-2-carboxylate (1.0 eq) in ethanol (10 volumes).
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Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The resulting crude product, 1,4-Dioxane-2-carbohydrazide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Spectroscopic and Analytical Characterization (Predicted)
Due to the absence of published experimental data for 1,4-Dioxane-2-carbohydrazide, the following spectral characteristics are predicted based on the known spectral data of the 1,4-dioxane moiety and carbohydrazide functional groups.[8][9][10][11][12]
Table 2: Predicted Spectroscopic Data for 1,4-Dioxane-2-carbohydrazide
| Technique | Predicted Key Signals/Bands | Rationale |
| ¹H NMR | Multiplets in the range of 3.5-4.2 ppm (dioxane protons); Singlet (broad) for -NH₂ protons; Singlet (broad) for -CONH- proton. | The protons on the dioxane ring will exhibit complex splitting patterns due to their diastereotopic nature. The amide and amine protons are exchangeable and will appear as broad singlets. |
| ¹³C NMR | Signals in the range of 65-75 ppm (dioxane carbons); Signal around 170 ppm (carbonyl carbon). | The chemical shifts of the dioxane carbons are influenced by the electronegative oxygen atoms. The carbonyl carbon of the hydrazide will appear in the typical downfield region for amides. |
| IR (Infrared) | ~3300-3400 cm⁻¹ (N-H stretching); ~1640-1680 cm⁻¹ (C=O stretching, Amide I); ~1520-1570 cm⁻¹ (N-H bending, Amide II); ~1070-1140 cm⁻¹ (C-O-C stretching).[8] | These are characteristic vibrational frequencies for primary amides and cyclic ethers. |
| Mass Spec (MS) | [M+H]⁺ at m/z 147.0768 (for C₅H₁₁N₂O₃⁺). | The molecular ion peak in ESI-MS is expected to be the protonated molecule. |
Reactivity and Synthetic Utility
The chemical reactivity of 1,4-Dioxane-2-carbohydrazide is dominated by the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This functionality makes it an excellent precursor for a wide range of heterocyclic compounds.
Caption: Reactivity of 1,4-Dioxane-2-carbohydrazide in heterocyclic synthesis.
These reactions open avenues to synthesize a variety of five- and six-membered nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. The resulting compounds can be screened for a wide range of biological activities.
Applications in Drug Discovery and Development
The unique combination of the 1,4-dioxane ring and the carbohydrazide functional group positions 1,4-Dioxane-2-carbohydrazide as a valuable building block in drug discovery.
Scaffold for Novel Heterocyclic Libraries
As demonstrated by its reactivity, 1,4-Dioxane-2-carbohydrazide is an ideal starting material for the synthesis of libraries of novel heterocyclic compounds. These libraries can be screened against various biological targets to identify new hit compounds. The diversity of accessible heterocycles (e.g., oxadiazoles, pyrazoles, triazoles) is a significant advantage in exploring new chemical space. Carbohydrazide derivatives have been reported to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]
Bioisosteric Replacement
The 1,4-dioxane moiety can serve as a bioisostere for other functional groups, a strategy often employed to improve the pharmacokinetic properties of a drug candidate.[1] For instance, it can replace a more basic amine or a more lipophilic group to enhance aqueous solubility and reduce off-target effects. The incorporation of the 1,4-Dioxane-2-carbohydrazide scaffold into a known pharmacophore allows for the exploration of new intellectual property and the potential for improved drug-like properties.
Potential Therapeutic Areas
Given the broad spectrum of biological activities associated with both 1,4-dioxane derivatives and carbohydrazides, compounds derived from 1,4-Dioxane-2-carbohydrazide could be investigated for a variety of therapeutic applications, including:
-
Oncology: Many heterocyclic compounds derived from hydrazides exhibit anticancer activity.
-
Infectious Diseases: The scaffold can be used to develop novel antibacterial and antifungal agents.
-
Inflammatory Diseases: Certain carbohydrazide derivatives have shown anti-inflammatory potential.
Conclusion
1,4-Dioxane-2-carbohydrazide represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical, multi-step sequence. The true value of this compound lies in the synthetic versatility of the carbohydrazide moiety, which provides a gateway to a vast array of novel heterocyclic structures. Coupled with the favorable physicochemical properties imparted by the 1,4-dioxane ring, this scaffold holds significant potential for the development of new therapeutic agents with improved efficacy and drug-like properties. Further investigation into the synthesis and biological evaluation of derivatives of 1,4-Dioxane-2-carbohydrazide is warranted and encouraged.
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